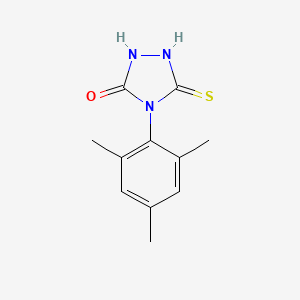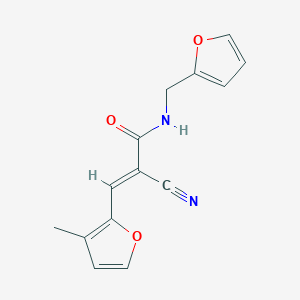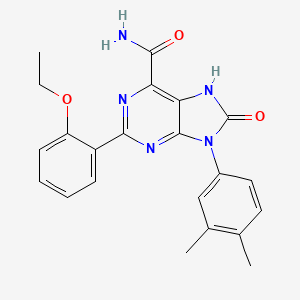
(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO4S and its molecular weight is 365.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
One notable application of compounds related to (E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide is in the field of cancer research. Studies have demonstrated that certain sulfonamide compounds exhibit promising anticancer activity. For instance, Gul et al. (2016) found that 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide compounds showed cytotoxic effects and inhibited carbonic anhydrase, suggesting potential as novel anticancer agents [Gul et al., 2016]. Similarly, a study by Rashid et al. (2020) indicated that stilbene derivatives, which are structurally related, could activate the mitochondrial pathway of apoptosis in cancer cells [Rashid et al., 2020].
Antibacterial and Antifungal Applications
Sulfonamide derivatives also show promise in antibacterial and antifungal applications. Abbasi et al. (2017) synthesized various sulfonamides with a 1,4-benzodioxin ring, demonstrating good inhibitory activity against several bacterial strains and lipoxygenase enzyme, suggesting potential as therapeutic agents for inflammatory ailments [Abbasi et al., 2017]. Furthermore, a study by Abbasi et al. (2020) on 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides found certain compounds to exhibit significant antibacterial and antifungal potential [Abbasi et al., 2020].
Enzyme Inhibition
The potential for enzyme inhibition is another important application. Studies have identified that certain sulfonamide derivatives are effective in inhibiting enzymes like carbonic anhydrase and lipoxygenase, which are important in physiological processes and disease progression. For example, compounds synthesized by Aziz‐ur‐Rehman et al. (2014) showed moderate to good activities in enzyme inhibition studies against lipoxygenase and chymotrypsin enzymes [Aziz‐ur‐Rehman et al., 2014].
Antitumor and Antiproliferative Activities
Several studies have highlighted the antitumor and antiproliferative activities of sulfonamide derivatives. For instance, compounds synthesized by Sławiński and Brzozowski (2006) showed promising antitumor activity against a range of cancer cell lines, indicating the potential of these compounds in cancer treatment [Sławiński and Brzozowski, 2006].
Herbicide Potential
In addition to medical applications, certain sulfonamide derivatives have been explored for agricultural use. Sweetser et al. (1982) discussed the metabolism of chlorsulfuron, a compound structurally similar to this compound, by plants, indicating its potential as a selective herbicide for cereals [Sweetser et al., 1982].
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-14-7-5-13(6-8-14)9-10-24(20,21)19-11-15-12-22-16-3-1-2-4-17(16)23-15/h1-10,15,19H,11-12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXBBNJEJCORRP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2981359.png)
![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2981360.png)


![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2981366.png)
![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2981368.png)
![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)

![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)
![5-(Oxan-4-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2981374.png)
![Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate](/img/structure/B2981376.png)


